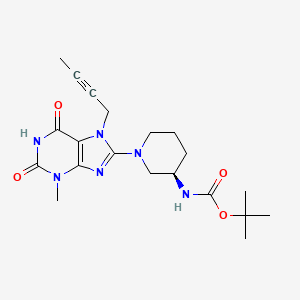

(R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate is a complex organic compound with significant applications in medicinal chemistry. It is structurally related to linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . This compound features a purine ring system, which is a common motif in many biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a 8-chloro xanthine compound with ®-Boc aminopiperidine in the presence of potassium carbonate . This reaction typically requires careful control of solvent and temperature to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of high-performance liquid chromatography (HPLC) to monitor and control the formation of impurities . The key intermediates, such as 8-bromo xanthine, are synthesized with high purity to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The purine ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

Substitution: Nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the purine ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

DPP-IV Inhibition:

Linagliptin and its derivatives are primarily recognized for their role as DPP-IV inhibitors. DPP-IV is an enzyme that degrades incretin hormones, which are crucial for insulin secretion. By inhibiting this enzyme, compounds like (R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate enhance the levels of incretin hormones and thereby improve glycemic control in patients with type 2 diabetes .

Therapeutic Uses:

The therapeutic implications of DPP-IV inhibitors include:

- Management of Type 2 Diabetes: These compounds help lower blood glucose levels and improve HbA1c levels without causing significant weight gain or hypoglycemia .

- Potential Cardiovascular Benefits: There is emerging evidence suggesting that DPP-IV inhibitors may have cardiovascular protective effects .

Quality Control and Research Applications

Quality Control in Pharmaceutical Production:

The compound serves as a reference standard in the quality control processes during the commercial production of Linagliptin and related formulations. It ensures that the active pharmaceutical ingredients meet the required specifications for efficacy and safety .

Research Studies:

Research involving this compound often focuses on:

- Mechanistic Studies: Understanding how DPP-IV inhibition affects metabolic pathways.

- Comparative Efficacy Studies: Evaluating the effectiveness of this compound relative to other DPP-IV inhibitors in clinical settings .

Several studies have highlighted the efficacy of DPP-IV inhibitors including Linagliptin in managing type 2 diabetes:

- Study on Efficacy: A clinical trial demonstrated that Linagliptin significantly reduced HbA1c levels compared to placebo over a 24-week period.

- Safety Profile Analysis: Research has shown that Linagliptin has a favorable safety profile with minimal adverse effects reported compared to other antidiabetic medications.

Mecanismo De Acción

The mechanism of action of this compound involves inhibition of the DPP-4 enzyme, similar to linagliptin . By inhibiting DPP-4, it increases the levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents substrate cleavage .

Comparación Con Compuestos Similares

Similar Compounds

Linagliptin: A direct analog with similar DPP-4 inhibitory activity.

Sitagliptin: Another DPP-4 inhibitor with a different structural framework.

Saxagliptin: Similar in function but with variations in the purine ring substitutions.

Uniqueness

What sets ®-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate apart is its specific substitution pattern on the purine ring and the presence of the tert-butyl group, which can influence its pharmacokinetic properties and binding affinity to the DPP-4 enzyme .

Actividad Biológica

(R)-tert-butyl 1-(7-(but-2-ynyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-ylcarbamate, also known by its CAS number 668273-75-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C30H36N8O4 with a molecular weight of 572.66 g/mol. It is characterized as a solid with an off-white to pale yellow color. The compound exhibits slight solubility in solvents like DMSO and methanol when heated or sonicated. Its predicted pKa is approximately 12.13 .

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₃₆N₈O₄ |

| Molecular Weight | 572.66 g/mol |

| Density | 1.32 ± 0.1 g/cm³ |

| Solubility | DMSO (Slightly), Methanol (Slightly) |

| pKa | 12.13 ± 0.20 |

Research indicates that the compound may interact with various biological targets, particularly within the purinergic signaling pathways. Its structure suggests potential activity as an adenosine receptor modulator, which could influence neurotransmission and other cellular processes.

Adenosine Receptor Interaction

The compound's structural similarity to known adenosine receptor agonists implies it may exhibit similar pharmacological effects. Specifically, it could act on A1 and A2A receptors, which are involved in mediating numerous physiological responses including vasodilation and neurotransmitter release .

Biological Activity

Antidiabetic Potential : One of the significant areas of investigation for this compound is its role in diabetes management. It has been studied for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme that deactivates incretin hormones responsible for insulin secretion . Inhibition of DPP-IV can lead to increased insulin levels and improved glycemic control.

Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties by modulating adenosine receptors that are critical in neuroinflammatory processes . This activity could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Case Studies

- In Vitro Studies : A study investigating the effects of this compound on pancreatic β-cells demonstrated enhanced insulin secretion in response to glucose stimulation when treated with the compound at varying concentrations .

- Animal Models : In diabetic rat models, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. These findings support its potential use as a therapeutic agent in managing type 2 diabetes mellitus .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(7-but-2-ynyl-3-methyl-2,6-dioxopurin-8-yl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O4/c1-6-7-11-26-14-15(24(5)18(28)23-16(14)27)22-17(26)25-10-8-9-13(12-25)21-19(29)30-20(2,3)4/h13H,8-12H2,1-5H3,(H,21,29)(H,23,27,28)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEXJLGKOKCUEB-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.